

"6-Bromo-4-iodo-1H-indazole CAS number and molecular structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-4-iodo-1H-indazole**

Cat. No.: **B1326375**

[Get Quote](#)

In-Depth Technical Guide: 6-Bromo-4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-4-iodo-1H-indazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, and a proposed synthetic route. Furthermore, it explores the rationale for its application in drug development, particularly as a scaffold for kinase inhibitors, and provides an illustrative experimental workflow for screening such compounds. The information is presented to support researchers and scientists in leveraging this molecule for the design and synthesis of novel therapeutic agents.

Chemical Identity and Molecular Structure

6-Bromo-4-iodo-1H-indazole is a disubstituted indazole derivative featuring bromine and iodine atoms on the benzene ring. These modifications provide valuable handles for further chemical transformations, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for **6-Bromo-4-iodo-1H-indazole**

Identifier	Value
CAS Number	885519-41-5 [1]
Molecular Formula	C ₇ H ₄ BrIN ₂ [1]
IUPAC Name	6-bromo-4-iodo-1H-indazole
SMILES	BrC1=CC2=C(C=NN2)C(I)=C1 [1]
InChI	InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) [1]

Molecular Structure:

The molecular structure of **6-Bromo-4-iodo-1H-indazole** consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The bromine atom is attached at position 6 and the iodine atom at position 4 of the indazole core.

Physicochemical Properties

The physicochemical properties of **6-Bromo-4-iodo-1H-indazole** are crucial for its handling, reactivity, and application in drug design. The following table summarizes key predicted and available data.

Table 2: Physicochemical Properties of **6-Bromo-4-iodo-1H-indazole**

Property	Value	Source
Molecular Weight	322.93 g/mol	[1]
Appearance	White to off-white solid (Predicted)	
Melting Point	Not available	
Boiling Point	410.4 ± 30.0 °C (Predicted)	
Density	2.421 ± 0.06 g/cm³ (Predicted)	
pKa	11.74 ± 0.40 (Predicted)	[1]
LogP	3.35 (Predicted)	

Synthesis Protocol

While a specific detailed experimental protocol for the synthesis of **6-Bromo-4-iodo-1H-indazole** is not widely published, a feasible synthetic route can be derived from the known chemistry of indazoles. The proposed method involves the direct iodination of the readily available 6-bromo-1H-indazole.

3.1. Proposed Synthesis of **6-Bromo-4-iodo-1H-indazole**

This protocol is based on the synthesis of the constitutional isomer, 6-bromo-3-iodo-1H-indazole, and is adapted for the synthesis of the 4-iodo isomer. The regioselectivity of the iodination will be influenced by the directing effects of the pyrazole ring and the bromine substituent.

Reaction Scheme:

Materials:

- 6-Bromo-1H-indazole
- N-Iodosuccinimide (NIS)
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **6-Bromo-4-iodo-1H-indazole**.

3.2. Characterization

The structure and purity of the synthesized **6-Bromo-4-iodo-1H-indazole** should be confirmed by standard analytical techniques:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of the iodination.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Melting Point Analysis: To assess the purity of the compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural similarity to the purine core of ATP allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.

The bromine and iodine substituents on the **6-Bromo-4-iodo-1H-indazole** scaffold serve as versatile synthetic handles for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of chemical space and the optimization of inhibitor potency and selectivity against specific kinase targets.

4.1. Key Kinase Targets

Derivatives of substituted indazoles have shown significant inhibitory activity against a range of kinases implicated in cancer and other diseases, including:

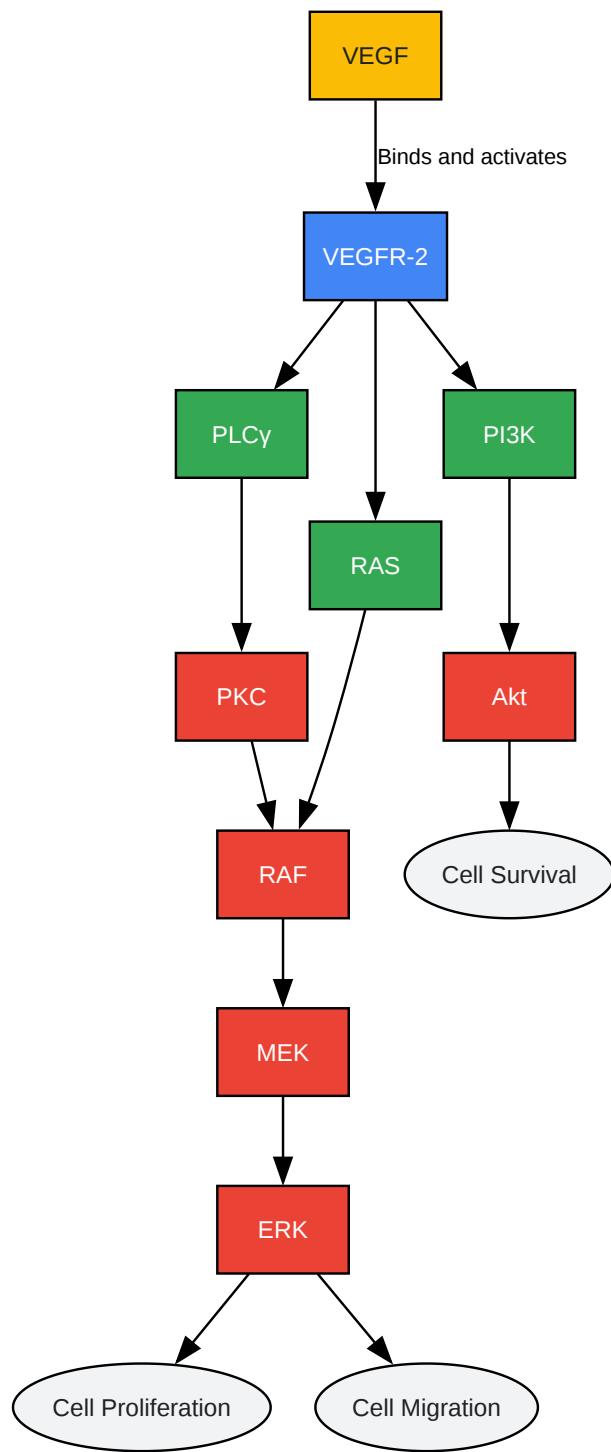
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3][4][5]
- Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a critical role in centriole duplication and is often overexpressed in various cancers.[6][7][8][9][10]

The ability to functionalize the 4- and 6-positions of the indazole ring allows for the design of inhibitors that can interact with specific residues within the ATP-binding pocket of these kinases, leading to high affinity and selectivity.

Mandatory Visualizations

5.1. Signaling Pathway: Simplified VEGFR-2 Signaling

The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key target for indazole-based kinase inhibitors.

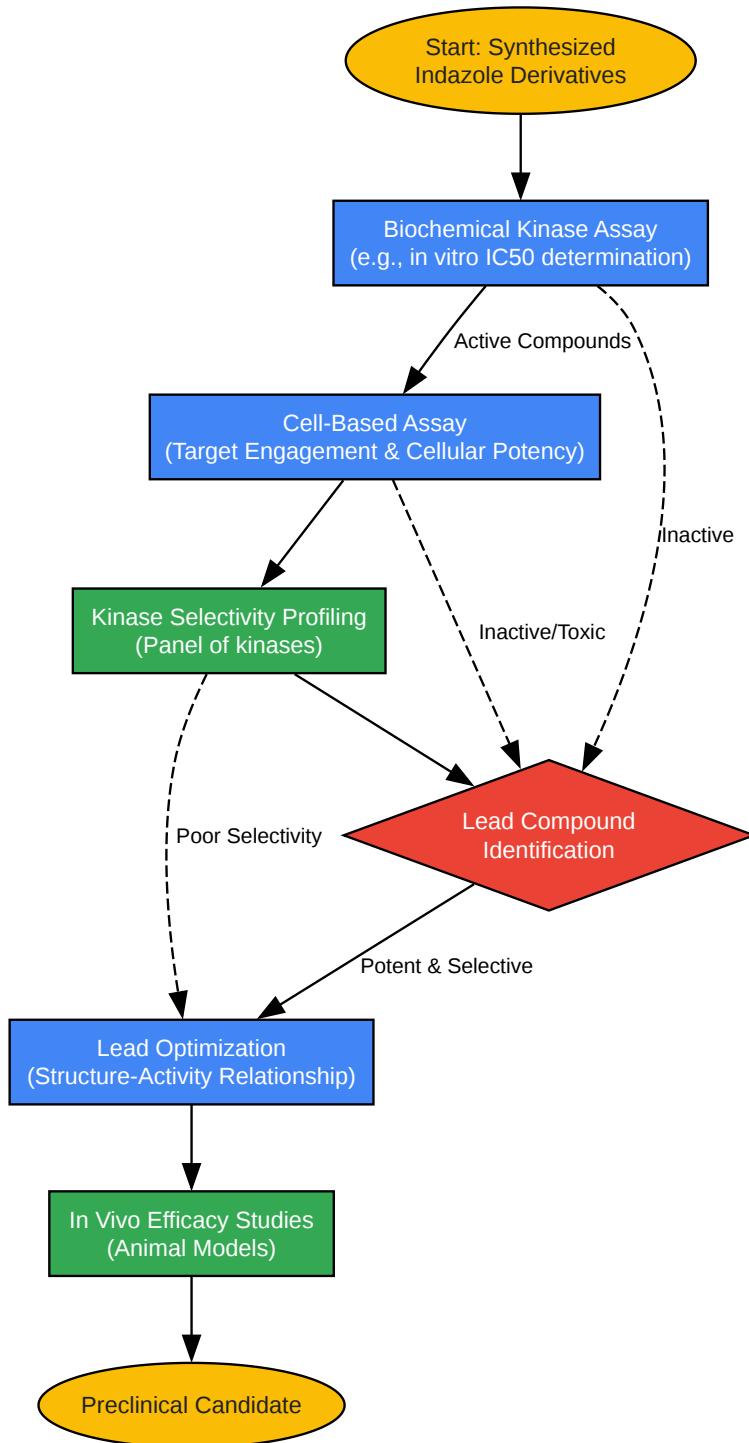


[Click to download full resolution via product page](#)

Caption: Simplified VEGFR-2 signaling pathway.

5.2. Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical experimental workflow for the screening of potential kinase inhibitors, such as derivatives of **6-Bromo-4-iodo-1H-indazole**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for kinase inhibitor screening.

Conclusion

6-Bromo-4-iodo-1H-indazole is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its utility as a scaffold for kinase inhibitors, coupled with the potential for diverse functionalization at the bromine and iodine positions, makes it a compound of high interest for researchers in drug discovery and development. The information provided in this technical guide is intended to facilitate the exploration and application of this promising molecule in the quest for new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Down-regulation of Polo-like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Polo-like kinase 4 promotes tumorigenesis and glucose metabolism in glioma by activating AKT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 4 is associated with advanced TNM stages and reduced survival and its inhibition improves chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["6-Bromo-4-iodo-1H-indazole CAS number and molecular structure"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1326375#6-bromo-4-iodo-1h-indazole-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com